

# Spectroscopic comparison of Glycyl-L-phenylalanine and its precursors

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## Compound of Interest

Compound Name: Glycyl-L-phenylalanine

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## A Spectroscopic Showdown: Glycyl-L-phenylalanine and its Precursors

A comprehensive spectroscopic comparison of the dipeptide **Glycyl-L-phenylalanine** with its constituent amino acid precursors, Glycine and L-phenylalanine, offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their characteristic spectral features obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS). The presented experimental data, summarized in clear tables, alongside detailed protocols, serves as a practical reference for the identification and characterization of these fundamental biological building blocks.

## Data Presentation

The following tables summarize the key quantitative spectroscopic data for **Glycyl-L-phenylalanine**, Glycine, and L-phenylalanine.

### Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Chemical Shifts ( $\delta$ ) in $\text{D}_2\text{O}$

Compound	<sup>1</sup> H Chemical Shifts (ppm)	<sup>13</sup> C Chemical Shifts (ppm)
Glycyl-L-phenylalanine	Phenyl: ~7.2-7.4, α-H (Phe): ~4.6, β-H (Phe): ~3.0-3.2, α-H (Gly): ~3.8	C=O (peptide): ~170.7, C=O (acid): ~178.2, α-C (Phe): ~56.9, β-C (Phe): ~38.4, Phenyl C: ~127.6-138.5, α-C (Gly): ~43.2
Glycine	α-H: ~3.55	C=O: ~176.3, α-C: ~42.5
L-phenylalanine	Phenyl: ~7.3-7.4, α-H: ~3.9, β-H: ~3.1-3.3	C=O: ~175.0, α-C: ~56.0, β-C: ~38.0, Phenyl C: ~127.0-137.0

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

**Table 2: Key Infrared (IR) and Raman Vibrational Frequencies (cm<sup>-1</sup>)**

Compound	IR Bands (cm <sup>-1</sup> )	Raman Bands (cm <sup>-1</sup> )	Assignment
Glycyl-L-phenylalanine	~1660, ~1550	~1660, ~1550	Amide I (C=O stretch), Amide II (N-H bend)
	~1735	~1735	C=O stretch (carboxylic acid)
	~3000-3300	~3000-3300	N-H and C-H stretches
Glycine	~1610, ~1413	~1610, ~1413	COO <sup>-</sup> asymmetric and symmetric stretch
	~3170	~3170	NH <sub>3</sub> <sup>+</sup> stretch
L-phenylalanine	~1587, ~1415	~1587, ~1415	COO <sup>-</sup> asymmetric and symmetric stretch
	~1004	~1004	Phenyl ring breathing
	~3034	~3034	NH <sub>3</sub> <sup>+</sup> stretch

**Table 3: Mass Spectrometry Data**

Compound	Molecular Weight (g/mol )	[M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
Glycyl-L-phenylalanine	222.24	223.1	177, 166, 205[1]
Glycine	75.07	76.0	30
L-phenylalanine	165.19	166.1	120, 74

## Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterium oxide (D<sub>2</sub>O).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- Data Acquisition: <sup>1</sup>H spectra were acquired with 16 scans, and <sup>13</sup>C spectra with 1024 scans. Chemical shifts were referenced to the residual solvent peak.

### 2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: 2-3 mg of the sample was mixed with ~200 mg of dry potassium bromide (KBr) and pressed into a thin pellet.
- Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

### 3. Raman Spectroscopy:

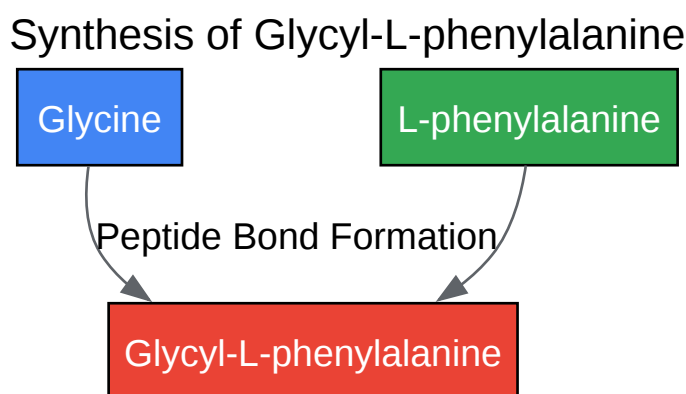
- Sample Preparation: A small amount of the solid sample was placed on a glass slide.
- Instrumentation: Raman spectra were obtained using a Horiba LabRAM HR Evolution Raman microscope with a 785 nm laser excitation.
- Data Acquisition: Spectra were collected over a range of 200-3500  $\text{cm}^{-1}$ .

#### 4. Mass Spectrometry (MS):

- Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile with 0.1% formic acid to a concentration of approximately 1 mg/mL.
- Instrumentation: Mass spectra were acquired on a Waters Xevo G2-XS QToF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Data Acquisition: Data was collected over a mass range of  $m/z$  50-500.

## Visualization

The logical relationship between the precursor molecules and the final dipeptide is illustrated below.



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#### Synthesis of **Glycyl-L-phenylalanine**

This guide provides a foundational spectroscopic comparison of **Glycyl-L-phenylalanine** and its precursors. The distinct spectral signatures presented can be instrumental in the

unambiguous identification and structural elucidation of these molecules in various research and development settings.

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## References

- 1. Glycyl-DL-phenylalanine | C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub> | CID 97415 - PubChem [pubchem.ncbi.nlm.nih.gov]
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